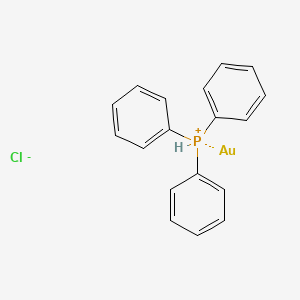
sodium;tetra(imidazol-1-yl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a coordination complex with the molecular formula C15H23GdO7 and a molecular weight of 472.6 g/mol. This compound is primarily used in research applications due to its unique properties and high purity.
準備方法
Synthetic Routes and Reaction Conditions
Gadolinium (III) 2,4-pentanedionate hydrate can be synthesized through the reaction of gadolinium chloride with 2,4-pentanedione in the presence of a base. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often involve maintaining a specific pH and temperature to ensure the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of Gadolinium (III) 2,4-pentanedionate hydrate involves large-scale reactions using similar methods as in laboratory synthesis. The process includes the use of high-purity starting materials and controlled reaction environments to achieve consistent product quality. The final product is often subjected to rigorous purification steps to meet the required standards for research applications.
化学反応の分析
Types of Reactions
Gadolinium (III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gadolinium oxide.
Reduction: Reduction reactions can convert the gadolinium ion to a lower oxidation state, although this is less common.
Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Gadolinium oxide.
Reduction: Reduced gadolinium complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Gadolinium (III) 2,4-pentanedionate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and materials.
Biology: Employed in studies involving gadolinium-based contrast agents for magnetic resonance imaging (MRI).
Medicine: Investigated for its potential use in targeted drug delivery systems and as a contrast agent in diagnostic imaging.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Gadolinium (III) 2,4-pentanedionate hydrate involves its ability to form stable complexes with various ligands. The gadolinium ion interacts with the ligands through coordination bonds, leading to the formation of stable structures. These complexes can interact with biological molecules and systems, making them useful in medical imaging and other applications.
類似化合物との比較
Similar Compounds
Gadolinium (III) chloride: Another gadolinium-based compound used in similar applications.
Gadolinium (III) nitrate: Used in the synthesis of gadolinium complexes and materials.
Gadolinium (III) acetate: Employed in various research and industrial applications.
Uniqueness
Gadolinium (III) 2,4-pentanedionate hydrate is unique due to its specific ligand structure, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity.
特性
IUPAC Name |
sodium;tetra(imidazol-1-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFSDYWKKOQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BN8Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)](/img/structure/B7800085.png)


